(1R)-1-cycloheptylethan-1-amine hydrochloride

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Purity

(1R)-1-Cycloheptylethan-1-amine hydrochloride (CAS 1461689-26-8) is a chiral primary amine featuring a seven-membered cycloheptane ring attached to an ethanamine backbone, supplied as the hydrochloride salt. It belongs to the cycloalkylamine class and is primarily utilized as an enantiomerically pure building block in medicinal chemistry and as a chiral resolving agent for racemic acidic compounds.

Molecular Formula C9H20ClN
Molecular Weight 177.71 g/mol
CAS No. 1461689-26-8
Cat. No. B1379251
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(1R)-1-cycloheptylethan-1-amine hydrochloride
CAS1461689-26-8
Molecular FormulaC9H20ClN
Molecular Weight177.71 g/mol
Structural Identifiers
SMILESCC(C1CCCCCC1)N.Cl
InChIInChI=1S/C9H19N.ClH/c1-8(10)9-6-4-2-3-5-7-9;/h8-9H,2-7,10H2,1H3;1H/t8-;/m1./s1
InChIKeyMBTQXHLLVKOQFI-DDWIOCJRSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(1R)-1-Cycloheptylethan-1-amine Hydrochloride: A Chiral Cycloheptylamine Building Block for Asymmetric Synthesis


(1R)-1-Cycloheptylethan-1-amine hydrochloride (CAS 1461689-26-8) is a chiral primary amine featuring a seven-membered cycloheptane ring attached to an ethanamine backbone, supplied as the hydrochloride salt . It belongs to the cycloalkylamine class and is primarily utilized as an enantiomerically pure building block in medicinal chemistry and as a chiral resolving agent for racemic acidic compounds . The compound possesses a single stereocenter at the carbon bearing the amine, with the (R)-absolute configuration, and is characterized by a molecular formula of C9H20ClN and a molecular weight of 177.71 g/mol . Its calculated octanol-water partition coefficient (LogP) is approximately 2.35, reflecting moderate lipophilicity [1].

Why (1R)-1-Cycloheptylethan-1-amine Hydrochloride Cannot Be Substituted by Generic Cycloalkylamine Analogs


Generic substitution among cycloalkylamines is scientifically unsound because three structural variables — ring size, regiochemistry of amine attachment, and absolute stereochemistry — independently and combinatorially dictate molecular recognition in both biological and chiral resolution contexts [1]. The cycloheptane ring (C7) presents a distinct conformational ensemble, steric footprint, and lipophilicity compared to the more common cyclohexane (C6) or cyclopentane (C5) analogs [2]. The 1-substituted ethanamine regioisomer differs from the 2-substituted variant in both LogP (≈2.35 vs. 3.02) and steric accessibility of the amine, altering reactivity and binding . Most critically, the (R)-enantiomer cannot be replaced by the (S)-enantiomer or racemate in any stereochemically sensitive application, as enantiomeric configuration governs diastereomeric salt formation efficiency and biological target engagement [3]. The following quantitative evidence demonstrates where these differences manifest measurably.

Quantitative Differentiation Evidence: (1R)-1-Cycloheptylethan-1-amine Hydrochloride vs. Key Comparators


Enantiomeric Configuration: (R)-Isomer Enables Diastereomeric Resolution Inaccessible to Racemate or (S)-Isomer

The (R)-absolute configuration of (1R)-1-cycloheptylethan-1-amine hydrochloride is the critical determinant of its utility as a chiral resolving agent. In diastereomeric resolution of racemic acids using (R,R)-tartaric acid, the (R)-amine forms the [(R)-1-cycloheptylethan-1-ammonium, (R,R)-tartrate] salt, which is diastereomeric to and separable from the salt formed by the (S)-enantiomer . The racemate cannot achieve enantiomeric enrichment, and the (S)-enantiomer produces the opposite diastereomeric pairing, fundamentally altering separation efficiency and product stereochemistry [1]. Commercial (R)-enantiomer is supplied at 95% enantiomeric purity, confirmed by chiral HPLC and NMR batch analysis .

Chiral Resolution Diastereomeric Salt Formation Enantiomeric Purity

Hydrochloride Salt Form Confers Superior Solid-State Stability vs. Free Base for Long-Term Storage and Handling

(1R)-1-Cycloheptylethan-1-amine hydrochloride (CAS 1461689-26-8, MW 177.71) is the preferred procurement form over the free base (CAS 1461868-65-4, MW 141.25) due to the well-established superior oxidative and thermal stability of amine hydrochloride salts . Primary aliphatic amines in free base form are susceptible to atmospheric CO₂ absorption forming carbamates, and to gradual oxidation, whereas the hydrochloride salt is non-volatile, non-hygroscopic under standard storage, and remains chemically intact during long-term storage at ambient temperature in a cool, dry environment [1]. The free base is a liquid or low-melting solid with a higher vapor pressure, increasing handling losses and exposure risk; the hydrochloride is a crystalline solid with defined melting behavior [1].

Salt Selection Solid-State Stability Hydrochloride Form

Cycloheptane Ring (C7) Provides Distinct Steric and Conformational Profile vs. Cyclohexane (C6) Analog in Medicinal Chemistry Applications

The seven-membered cycloheptane ring of (1R)-1-cycloheptylethan-1-amine hydrochloride provides a demonstrably different pharmacophoric footprint compared to the widely used cyclohexane analog (1-cyclohexylethanamine). In arylcycloalkylamine series targeting the NMDA receptor PCP binding site, the cycloheptyl and cyclooctyl derivatives exhibit distinct pharmacological profiles compared to the cyclohexyl parent, with altered receptor affinity and in vivo efficacy [1]. The cycloheptane ring adopts a pseudorotational conformational landscape that is qualitatively different from the chair-boat equilibrium of cyclohexane, resulting in a larger steric volume and distinct projection of the amine substituent into three-dimensional space [2]. This translates into differential van der Waals contacts with protein targets, which has been proposed to enhance interactions in protein-protein interface disruption applications .

Cycloalkyl Ring Size Conformational Analysis Structure-Activity Relationship

Regiochemistry of Amine Attachment: 1-Substituted Cycloheptylethanamine Exhibits Lower LogP and Distinct Steric Accessibility vs. 2-Substituted Isomer

The 1-substituted cycloheptylethanamine (target compound, free base LogP ≈ 2.35) differs measurably from the 2-substituted regioisomer (2-cycloheptylethanamine, CAS 4448-84-4, LogP = 3.02) in lipophilicity [1]. This ΔLogP of approximately 0.67 units reflects the closer proximity of the polar amine group to the lipophilic cycloheptane ring in the 1-substituted isomer, which partially shields the amine and reduces its effective polarity . Additionally, the 1-substituted isomer places the amine directly adjacent to the bulky cycloheptyl group, creating a sterically hindered amine environment that affects nucleophilicity and acylation kinetics compared to the more exposed 2-substituted amine . This steric differentiation is critical in applications where amine reactivity must be tuned, such as in chiral derivatization or amide bond formation.

Regioisomerism Lipophilicity Physicochemical Properties

High-Value Application Scenarios for (1R)-1-Cycloheptylethan-1-amine Hydrochloride Based on Quantitative Differentiation Evidence


Enantioselective Resolution of Racemic Carboxylic Acids Using (R)-Configured Chiral Amine

The (R)-absolute configuration of (1R)-1-cycloheptylethan-1-amine hydrochloride makes it suitable as a chiral resolving agent for racemic acidic compounds, forming diastereomeric salts that can be separated by fractional crystallization . The cycloheptane ring provides greater steric differentiation compared to cyclohexane-based resolving agents such as (R)-1-cyclohexylethylamine, potentially enhancing diastereomeric salt solubility differences and thereby improving resolution efficiency . This application is directly supported by the established principle of diastereomeric salt resolution of chiral amines .

Building Block for Medicinal Chemistry SAR Exploration Around Cycloheptane-Containing Scaffolds

In drug discovery programs where cycloalkyl ring size is being optimized for target binding, metabolic stability, or selectivity, (1R)-1-cycloheptylethan-1-amine hydrochloride provides the C7-ring chiral amine building block that is structurally distinct from the more common cyclopentyl (C5) and cyclohexyl (C6) analogs . Its LogP of approximately 2.35 and distinct conformational ensemble offer a differentiated property profile for lead optimization, particularly in CNS targets where arylcycloheptylamines have demonstrated distinct NMDA receptor pharmacology compared to their cyclohexyl counterparts .

Asymmetric Catalysis Ligand Precursor Leveraging Sterically Demanding Cycloheptane Environment

The combination of a chiral α-methylbenzylamine-like motif with a bulky cycloheptane ring creates a sterically demanding chiral amine that can serve as a precursor for chiral ligands or organocatalysts in asymmetric synthesis . The 1-substituted regiochemistry places the amine adjacent to the cycloheptane ring, maximizing steric influence on the nitrogen center — a feature that differentiates it from 2-substituted isomers where the amine is more exposed . This steric profile may translate into higher enantioselectivity in reactions where catalyst-substrate steric interactions are the primary stereodetermining factor.

Procurement of Enantiomerically Pure Hydrochloride Salt for Reproducible Research Protocols

The hydrochloride salt form (CAS 1461689-26-8) is the preferred procurement specification for reproducible research because it provides defined stoichiometry (MW 177.71 g/mol), crystalline solid handling properties, and long-term storage stability without degradation, as supported by vendor QC documentation including NMR, HPLC, and GC batch analysis . This form eliminates the variability associated with the free base (CAS 1461868-65-4), which is susceptible to gradual oxidation and CO₂ absorption during storage . The ≥95% purity specification with enantiomeric excess confirmation ensures batch-to-batch consistency for quantitative studies .

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